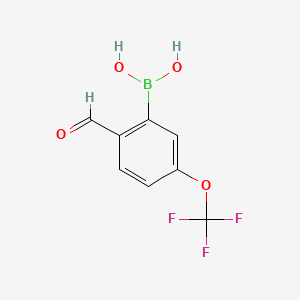

2-Formyl-5-(trifluoromethoxy)phenylboronic acid

Descripción general

Descripción

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H6BF3O4 and a molecular weight of 233.94 g/mol . This compound is known for its unique chemical structure, which includes a formyl group and a trifluoromethoxy group attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-Formyl-5-(trifluoromethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.

Major Products Formed

Oxidation: 2-Carboxy-5-(trifluoromethoxy)phenylboronic acid.

Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)phenylboronic acid.

Substitution: Various biaryl compounds depending on the aryl halide used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most promising applications of 2-formyl-5-(trifluoromethoxy)phenylboronic acid is its antimicrobial properties. Research indicates that this compound exhibits moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli and Bacillus cereus .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Not specified | Moderate |

| Aspergillus niger | Not specified | Moderate |

| Escherichia coli | Lower than AN2690 (Tavaborole) | Moderate |

| Bacillus cereus | Lower than AN2690 (Tavaborole) | Moderate |

The mechanism behind its antimicrobial action appears to be related to its ability to bind to diols, facilitating the formation of spiroboronates that inhibit essential microbial enzymes .

Drug Delivery Systems

The unique properties of phenylboronic acids, including their ability to form reversible covalent bonds with diols, make them suitable for drug delivery applications. Specifically, this compound has been investigated for its potential in glucose-responsive drug delivery systems. This capability allows for the targeted release of therapeutic agents in response to varying glucose levels, which is particularly beneficial for diabetes management .

Case Study: Glucose-Responsive Insulin Delivery

In a recent study, nanoparticles incorporating phenylboronic acids were developed to deliver insulin in a glucose-dependent manner. The results demonstrated that higher glucose concentrations enhanced insulin release rates, showcasing the potential for this compound in developing smart insulin delivery systems .

Catalytic Applications

Another significant application of this compound lies in its role as a catalyst in organic synthesis. Its electron-withdrawing trifluoromethoxy group contributes to its effectiveness in facilitating various chemical reactions, including dehydrative amidation between carboxylic acids and amines .

Table 2: Catalytic Activity Overview

| Reaction Type | Catalyst Used | Efficiency |

|---|---|---|

| Dehydrative Amidation | This compound | High |

Mecanismo De Acción

The mechanism of action of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

Similar Compounds

2-Formylphenylboronic acid: Similar structure but lacks the trifluoromethoxy group.

4-Formylphenylboronic acid: Similar structure but the formyl group is positioned differently on the phenyl ring.

2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but has a fluorine atom instead of a formyl group.

Uniqueness

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for drug development .

Actividad Biológica

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a compound of growing interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, properties, and biological activity of this compound, focusing on its mechanisms of action against various microorganisms.

Synthesis and Properties

The synthesis of this compound involves standard organic synthesis techniques, including the use of boronic acid derivatives and trifluoromethylation reactions. The presence of the trifluoromethoxy group significantly influences the compound's acidity and reactivity, enhancing its potential for biological interactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 228.06 g/mol |

| Melting Point | Not explicitly stated |

| Solubility | Soluble in DMSO and DMF |

| pKa | Approximately 5.67 |

Biological Activity

Research has demonstrated that this compound exhibits moderate antibacterial and antifungal activities. The compound has been evaluated against several pathogens, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus.

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the compound's ability to interact with specific molecular targets within microbial cells. Notably, docking studies suggest that this compound may bind to the active site of leucyl-tRNA synthetase (LeuRS), similar to other known antifungal agents like Tavaborole (AN2690). This interaction potentially inhibits protein synthesis in target organisms.

Table 2: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 50 µg/mL | Moderate |

| Escherichia coli | 25 µg/mL | High |

| Bacillus cereus | 10 µg/mL | Higher than AN2690 |

Case Studies

- In Vitro Studies : A study published in Molecules investigated the antimicrobial properties of this compound using both agar diffusion methods and MIC determination. The results indicated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, with a notable performance against Bacillus cereus, where its MIC was lower than that of AN2690 .

- Docking Studies : Computational studies have shown that the cyclic isomer of this compound can fit into the binding pocket of LeuRS from Candida albicans. This suggests a potential mechanism for its antifungal action, similar to existing antifungal drugs that target this enzyme .

Propiedades

IUPAC Name |

[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRIYFFBRIQGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675316 | |

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-89-6 | |

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.